molecular formula C9H7BrClN3 B6245723 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole CAS No. 2408974-66-1

3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole

Cat. No.: B6245723
CAS No.: 2408974-66-1
M. Wt: 272.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors such as 4-bromoacetophenone and chloroacetic acid.

    Substitution Reactions: The introduction of the bromophenyl and chloro groups can be achieved through nucleophilic substitution reactions. For instance, 4-bromoacetophenone can react with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with chloroacetic acid to yield the desired triazole.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

    Coupling Reactions: The bromophenyl group can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a scaffold for designing new pharmaceuticals with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and organic semiconductors.

    Biological Studies: The compound can be employed in studies investigating enzyme inhibition, receptor binding, and other biological interactions.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.

    3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole: Lacks the chlorine atom at the 5-position.

    5-Chloro-4-methyl-4H-1,2,4-triazole: Lacks the bromophenyl group.

Uniqueness

3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various chemical reactions and applications.

Properties

CAS No.

2408974-66-1

Molecular Formula

C9H7BrClN3

Molecular Weight

272.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.